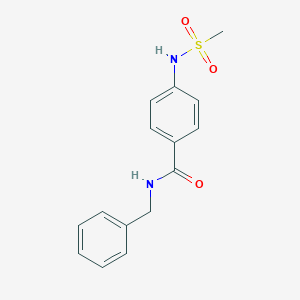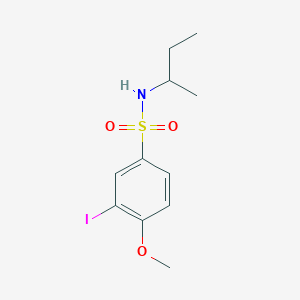![molecular formula C16H13BrN2O4S3 B305219 N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B305219.png)
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromoaniline group, a sulfonyl group, and a thiophenesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Sulfonylation: The reaction of 4-bromoaniline with sulfonyl chloride to form 4-[(4-bromoanilino)sulfonyl]phenyl.
Thiophenesulfonamide Formation: The final step involves the reaction of the sulfonylated intermediate with thiophenesulfonamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromoaniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-thiophenesulfonamide
- N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-thiophenesulfonamide
- N-{4-[(4-iodoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide
Uniqueness
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Eigenschaften
Molekularformel |
C16H13BrN2O4S3 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H13BrN2O4S3/c17-12-3-5-13(6-4-12)18-25(20,21)15-9-7-14(8-10-15)19-26(22,23)16-2-1-11-24-16/h1-11,18-19H |
InChI-Schlüssel |
UKFYSZCMNWMASW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)


![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)
